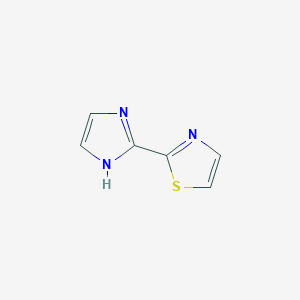

2-(1H-imidazol-2-yl)thiazole

Übersicht

Beschreibung

2-(1H-imidazol-2-yl)thiazole is a heterocyclic compound that features both an imidazole and a thiazole ring. These rings are fused together, creating a unique structure that imparts distinct chemical and biological properties. The imidazole ring is known for its presence in many biologically active molecules, while the thiazole ring is often found in compounds with significant pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-2-yl)thiazole typically involves the reaction of imidazole derivatives with thiazole precursors. One common method involves the condensation of 1H-imidazole-2-carbaldehyde with thiosemicarbazide in the presence of a suitable solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion and high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and solvents are carefully chosen to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1H-imidazol-2-yl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings, often using halogenated reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced imidazole or thiazole derivatives.

Substitution: Formation of halogenated imidazole or thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-(1H-imidazol-2-yl)thiazole Derivatives

The synthesis of this compound derivatives typically involves the condensation of imidazole and thiazole moieties through various chemical pathways. Methods such as refluxing thiosemicarbazide with imidazole derivatives in solvent systems have been developed to yield high-purity compounds with significant biological activity . The ability to modify the thiazole ring structure allows for the optimization of pharmacological properties, enhancing bioavailability and selectivity.

Antimicrobial Activity

This compound derivatives have shown promising antimicrobial properties against a variety of pathogens. Studies indicate that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often in the low micromolar range . For example, certain derivatives demonstrated strong activity against Staphylococcus spp. and Candida spp., making them potential candidates for antibiotic development .

Anticancer Properties

Research has highlighted the anticancer potential of this compound derivatives. Several studies report that these compounds can induce cytotoxic effects in various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colorectal (HCT-116) cancers . For instance, specific derivatives have shown IC50 values lower than traditional chemotherapeutics like cisplatin, suggesting enhanced efficacy . The mechanism of action often involves interference with DNA replication or induction of apoptosis in cancer cells.

Antiviral Activity

Recent investigations into the antiviral properties of this compound derivatives have revealed their potential against viruses such as SARS-CoV-2. These compounds are being explored for their ability to inhibit viral replication and modulate immune responses, which is critical in developing treatments for viral infections .

Case Studies

| Study | Compound | Target | Results |

|---|---|---|---|

| Rajiani & Ismail (2019) | Various derivatives | Antimicrobial | MIC values ranging from 3.91–15.62 µg/mL against Bacillus spp. |

| Guzeldemirci et al. (2017) | Arylidenehydrazide derivatives | Antitubercular | IC50 values between 6.16 and 100 mg/mL against M. tuberculosis H37Rv |

| Islam et al. (2019) | Pyridine-thiazole hybrids | Anticancer | IC50 values surpassing cisplatin in various cancer cell lines |

Wirkmechanismus

The mechanism of action of 2-(1H-imidazol-2-yl)thiazole involves its interaction with various molecular targets. The imidazole ring can act as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors. The thiazole ring can participate in electron transfer processes, enhancing the compound’s reactivity. These interactions can modulate biological pathways, leading to the observed pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Imidazole: Known for its presence in many biologically active molecules, including histidine and histamine.

Uniqueness: 2-(1H-imidazol-2-yl)thiazole is unique due to the combination of both imidazole and thiazole rings in a single molecule. This fusion imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings. The dual functionality allows for a broader range of interactions and applications in various fields .

Biologische Aktivität

2-(1H-imidazol-2-yl)thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and potential therapeutic applications, supported by relevant case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of imidazole derivatives with thiazole precursors. A common method includes the condensation of imidazole with thiosemicarbazide, followed by cyclization to form the desired thiazole ring. The yield and purity of synthesized compounds are often confirmed through spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of this compound derivatives against various bacterial strains. For instance, a study evaluated several imidazolylthiazole compounds, revealing that compounds 3e and 3i exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 1.95 to 15.62 μg/mL .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 3e | Staphylococcus aureus | 7.81 |

| 3i | E. coli | 15.62 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. A notable study reported that 2-amino-1-thiazolyl imidazoles inhibited tubulin polymerization, leading to cell cycle arrest in human gastric cancer cells. This compound was shown to prolong the lifespan of leukemia mice models, indicating its potential as an effective anticancer agent .

The biological activity of these compounds is often attributed to their ability to disrupt microtubule dynamics within cells, which is crucial for cell division and proliferation. By binding to tubulin at the colchicine site, these compounds effectively hinder mitotic processes, thereby inducing apoptosis in cancer cells .

Study on Antimicrobial Efficacy

A comprehensive study published in De Gruyter evaluated the antimicrobial activities of various thiazole derivatives containing imidazole moieties. The results indicated that these compounds exhibited broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

Anticancer Evaluation

In another significant research effort, novel thiazolyl imidazoles were synthesized and tested for their cytotoxic effects on cancer cell lines. The results demonstrated a concentration-dependent inhibition of cell proliferation, with significant effects observed in histocultured human gastric and colorectal tumors .

Eigenschaften

IUPAC Name |

2-(1H-imidazol-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWJQJWRWJGSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624015 | |

| Record name | 2-(1H-Imidazol-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438545-36-9 | |

| Record name | 2-(1H-Imidazol-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.